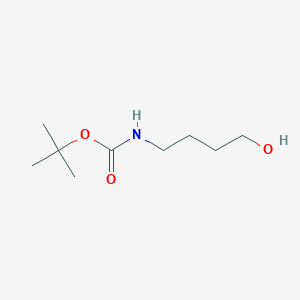

4-(Boc-amino)-1-butanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYMTLVBAVHPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337857 | |

| Record name | tert-Butyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75178-87-9 | |

| Record name | tert-Butyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-hydroxybutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Boc-amino)-1-butanol chemical properties

An In-depth Technical Guide to 4-(Boc-amino)-1-butanol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of tert-butyl (4-hydroxybutyl)carbamate, commonly known as this compound. As a bifunctional molecule of significant interest, it serves as a cornerstone in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure, featuring a primary alcohol and an amine shielded by a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of stability and selective reactivity. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into its chemical properties, synthesis, reactivity, and safe handling, thereby enabling its effective application in the laboratory.

Core Chemical and Physical Properties

This compound is typically a white powder or a colorless low-melting solid or liquid, depending on ambient temperature and purity.[1][2] Its utility as a synthetic building block is underpinned by its distinct physicochemical properties, which dictate its behavior in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 75178-87-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₉NO₃ | [1][2][3][][6] |

| Molecular Weight | 189.25 g/mol | [3][4][][7] |

| Appearance | White powder or colorless liquid/low melting solid | [1][2][3] |

| Density | 1.02 g/mL at 20°C | [1][3][4][8] |

| Boiling Point | 302.7°C at 760 mmHg | [3][8] |

| Melting Point | 37°C to 40°C | [2] |

| Flash Point | 29°C | [3][8] |

| Refractive Index | n20/D 1.456 | [3] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO.[1] Slightly soluble in chloroform.[9] | [1][9] |

Spectroscopic Signature: A Structural Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Understanding its spectral signature is paramount for reaction monitoring and quality control. While specific spectra for the Boc-protected compound are proprietary, we can infer the key characteristics based on the well-documented spectra of the parent molecule, 4-amino-1-butanol, and the known contributions of the Boc group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the different chemical environments. The nine protons of the tert-butyl group on the Boc protector would appear as a prominent singlet around δ 1.4 ppm. The protons of the butyl chain would appear as multiplets between δ 1.5 and 3.6 ppm. Specifically, the methylene group adjacent to the hydroxyl (-CH₂-OH) would be the most downfield-shifted of the chain protons due to the deshielding effect of the oxygen atom. The methylene group next to the nitrogen (-NH-CH₂-) would also be shifted downfield. A broad singlet corresponding to the N-H proton of the carbamate would also be present.

-

¹³C NMR: The carbon spectrum would show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 156 ppm. The four distinct carbons of the butanol chain would also be visible, with the carbon bearing the hydroxyl group (C-OH) appearing furthest downfield (around 62 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

A broad peak around 3350 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

-

A sharp peak around 3300 cm⁻¹ for the N-H stretching of the carbamate.

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the Boc group.

-

C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 189 would be expected.[7] Common fragmentation patterns would involve the loss of a tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺), which are characteristic fragmentation pathways for the Boc group.

Synthesis and Chemical Versatility

The strategic value of this compound lies in the orthogonal nature of its two functional groups. The Boc group provides robust protection for the amine under a wide range of conditions, allowing for selective reactions at the hydroxyl terminus.

Synthesis Protocol: Boc Protection of 4-Amino-1-butanol

The most common and efficient synthesis involves the reaction of 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] This reaction is a cornerstone of amine protection strategy in organic synthesis.

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-amino-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a base, typically triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to the solution to neutralize the acid byproduct.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Deprotection

The hydroxyl group is readily available for various transformations, including:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid.

-

Esterification: Reaction with carboxylic acids or acyl chlorides.

-

Etherification: To form ethers via Williamson ether synthesis or other methods.

The true synthetic power is realized when the Boc group is removed to unmask the primary amine. This is typically achieved under mild acidic conditions, which preserve many other functional groups.

Deprotection Protocol:

-

Dissolution: Dissolve this compound in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Acid Addition: Add an acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid, producing isobutylene and carbon dioxide as byproducts.

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding the amine salt.

-

Neutralization: The free amine can be obtained by neutralizing the salt with a base.

Caption: Reactivity and deprotection of this compound.

Applications in Research and Drug Development

This compound is a highly valuable building block in medicinal chemistry and materials science due to its bifunctional nature.[]

-

Pharmaceutical Intermediates: It is a key starting material for the synthesis of a wide range of bioactive molecules and drug candidates.[1][3][10] Its structure allows for the controlled, sequential addition of different molecular fragments, which is essential in building complex pharmaceutical agents.[3][11] For example, it can be used in the synthesis of spermidine analogues and other pharmacologically active compounds.

-

Linker and Spacer Chemistry: The four-carbon chain provides a flexible spacer, making it an ideal linker molecule to connect different functional moieties in drug conjugates, probes, or biomaterials.

-

Polymer Synthesis: It serves as an intermediate in the synthesis of specialized polymers, such as those used in in vivo drug delivery systems.[3] The Boc-protected amine allows for its incorporation into a polymer backbone via the hydroxyl group, with the amine being deprotected later for drug attachment or to impart specific properties to the polymer.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when handling any chemical reagent. While this compound is considered relatively safe under normal laboratory conditions, appropriate precautions must be taken.[1]

-

Hazard Identification: May cause skin and serious eye irritation, as well as respiratory irritation.[2][7] It is classified as a combustible liquid.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2][4] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: To maintain its integrity and purity, this compound should be stored in a tightly sealed container in a cool, dry environment.[3] The recommended storage temperature is between 2-8°C.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

This compound is a versatile and indispensable tool in modern organic synthesis. Its unique structure, combining a reactive primary alcohol with a robustly protected amine, provides chemists with a high degree of control over synthetic pathways. This strategic advantage makes it a valuable intermediate for constructing complex molecules, from novel pharmaceutical agents to advanced polymeric materials. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 98% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. innospk.com [innospk.com]

- 4. This compound = 98.0 GC 75178-87-9 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 4-(T-BOC-AMINO)-1-BUTANOL CAS#: [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

tert-butyl (4-hydroxybutyl)carbamate CAS number 75178-87-9

An In-depth Technical Guide to tert-Butyl (4-hydroxybutyl)carbamate (CAS: 75178-87-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of tert-butyl (4-hydroxybutyl)carbamate, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Its unique structure, featuring a terminal hydroxyl group and a stable, yet readily cleavable, Boc-protected amine, makes it an invaluable building block in the construction of complex molecular architectures.

Core Concepts and Strategic Value

tert-Butyl (4-hydroxybutyl)carbamate, also known as 4-(Boc-amino)-1-butanol, is not merely a chemical intermediate; it is a strategic tool for synthetic chemists.[1] Its value lies in its bifunctionality, which allows for selective, sequential chemical transformations. The tert-butyloxycarbonyl (Boc) group provides robust protection for the primary amine under a wide range of conditions, while the primary alcohol remains available for reactions such as oxidation, esterification, or etherification.[2]

The carbamate functionality is a cornerstone of modern medicinal chemistry, often used as a stable peptide bond surrogate or to modulate the pharmacokinetic properties of a drug candidate.[3][4] The Boc group, in particular, is one of the most common amine protecting groups due to its ease of installation and, critically, its facile removal under acidic conditions without affecting other sensitive functional groups—a principle known as orthogonal protection.[2][5] This allows chemists to unmask the amine at a desired stage of a complex synthesis.

Logical Workflow for Utilization

The typical workflow involving this reagent leverages its dual nature. A synthetic route might first involve a reaction at the hydroxyl terminus, followed by the acid-catalyzed deprotection of the Boc group to reveal the primary amine for a subsequent coupling reaction.

Caption: A typical synthetic workflow using the subject compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The properties of tert-butyl (4-hydroxybutyl)carbamate are well-documented, providing a clear fingerprint for identity and purity confirmation.

Physical and Chemical Properties

The compound typically appears as a colorless to light yellow liquid or a low-melting solid at room temperature.[6][7][8]

| Property | Value | Source(s) |

| CAS Number | 75178-87-9 | [1][9][6][10][11] |

| Molecular Formula | C₉H₁₉NO₃ | [1][9][6][11] |

| Molecular Weight | 189.25 g/mol | [1][7] |

| Appearance | Colorless to yellow liquid or low melting solid | [6][8] |

| Density | ~1.02 g/mL at 20 °C | [6][7] |

| Melting Point | ~29 °C | [7] |

| Boiling Point | ~302.7 °C at 760 mmHg | [7] |

| Solubility | Good solubility in common organic solvents (Methanol, Ethanol, DMSO) | [6] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the structure post-synthesis or prior to use. The key expected signals are summarized below.

| Spectroscopy | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | ~4.7 ppm (broad s, 1H): -NH - proton of the carbamate. ~3.6 ppm (t, 2H): -CH₂ -OH protons. ~3.1 ppm (q, 2H): -N-CH₂ - protons. ~1.5 ppm (m, 4H): Central methylene protons (-CH₂-CH₂ -CH₂ -CH₂-). ~1.4 ppm (s, 9H): -C(CH₃ )₃ protons of the Boc group. |

| ¹³C NMR | ~156 ppm: Carbonyl carbon (-C =O) of the carbamate. ~79 ppm: Quaternary carbon of the Boc group (-C (CH₃)₃). ~62 ppm: Carbon bearing the hydroxyl group (-C H₂-OH). ~40 ppm: Carbon adjacent to the nitrogen (-C H₂-NH-). ~30 ppm, ~27 ppm: Central methylene carbons. ~28 ppm: Methyl carbons of the Boc group (-C(C H₃)₃). |

| IR Spectroscopy | ~3350 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate. ~2970-2860 cm⁻¹: C-H stretches of the alkyl groups. ~1690 cm⁻¹ (strong): C=O stretch of the carbamate carbonyl. ~1520 cm⁻¹: N-H bend. ~1170 cm⁻¹: C-O stretch. |

| Mass Spectrometry | [M+H]⁺: m/z ~190.14 [M+Na]⁺: m/z ~212.12 A characteristic fragment is the loss of the tert-butyl group or isobutylene, resulting in a prominent peak at m/z ~134 or loss of the entire Boc group. |

Note: Exact chemical shifts and peak positions can vary depending on the solvent and instrument used. The data presented is a representative summary based on typical values found in spectral databases.[1]

Synthesis and Purification Protocol

The most common and efficient synthesis involves the selective mono-N-protection of 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice of reagent is its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂), which simplifies purification.[12]

Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

Caption: Synthesis of tert-butyl (4-hydroxybutyl)carbamate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Rationale: Using an aprotic solvent prevents unwanted side reactions.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.05 eq) in the same solvent and add it dropwise to the stirred amine solution over 30-60 minutes.

-

Rationale: Slow, cooled addition is crucial to control the exotherm and minimize the formation of the di-Boc protected byproduct. Using a slight excess of the amine can also favor mono-protection.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

System Validation: A typical TLC system would be 10% Methanol in DCM. The product will have a higher Rf value than the polar starting amine.

-

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl or NaHSO₄) to remove any unreacted amine, followed by saturated aqueous NaHCO₃, and finally brine.

-

Rationale: The aqueous washes remove ionic impurities and byproducts, leading to a cleaner crude product.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).

-

Rationale: Chromatography is essential to separate the desired mono-protected product from non-polar impurities and any over-reacted byproducts.

-

-

Final Characterization: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield the final product. Confirm its identity and purity using NMR and/or Mass Spectrometry as described in Section 2.2.

Core Applications in Drug Discovery and Synthesis

This molecule's primary utility stems from its role as a bifunctional linker and intermediate.[6][7][8]

As a Bifunctional Linker

In drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linkers are critical for connecting a targeting moiety to a payload. The C4 alkyl chain of tert-butyl (4-hydroxybutyl)carbamate provides a flexible, hydrophilic spacer. The hydroxyl and protected amine groups serve as orthogonal handles for conjugation.

Synthesis of N-Heterocycles

The compound is a precursor for synthesizing saturated N-heterocycles. For instance, the hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate). Subsequent deprotection of the Boc group allows the liberated amine to displace the leaving group in an intramolecular cyclization, forming pyrrolidine derivatives.

Elaboration into Pharmaceutical Scaffolds

The compound serves as a starting point for more complex structures. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then undergo a variety of C-C or C-N bond-forming reactions. This versatility makes it a valuable starting material for building fragments or side chains of active pharmaceutical ingredients (APIs).[7][13]

Key Chemical Transformations

Boc Group Deprotection

The removal of the Boc group is one of its most important reactions, regenerating the primary amine. This is reliably achieved under strong acidic conditions.

Caption: Mechanism of Boc deprotection under acidic conditions.

Deprotection Protocol:

-

Setup: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Upon completion, remove the excess acid and solvent under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. While not acutely toxic, the compound is classified as an irritant.

Hazard Identification

| Hazard Statement | Description | GHS Classification |

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H319 | Causes serious eye irritation | Eye Irrit. 2A |

| H335 | May cause respiratory irritation | STOT SE 3 |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[15] Avoid contact with skin.[6]

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[15]

-

Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[15]

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] Recommended storage temperature is often 2-8°C to maintain long-term stability.[7][8]

References

- 1. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Cas 75178-87-9,TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE | lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE, CasNo.75178-87-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemscene.com [chemscene.com]

- 12. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. aksci.com [aksci.com]

A Technical Guide to 4-(Boc-amino)-1-butanol: Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides an in-depth analysis of 4-(Boc-amino)-1-butanol (tert-butyl N-(4-hydroxybutyl)carbamate), a critical bifunctional building block in modern organic synthesis. With its orthogonal protecting group strategy—a stable tert-butoxycarbonyl (Boc) protected amine and a reactive primary alcohol—this molecule offers exceptional versatility for researchers, scientists, and drug development professionals. This document details its core physicochemical properties, provides validated experimental protocols for its synthesis and purification, explores the mechanistic rationale behind these procedures, and discusses its strategic applications in pharmaceutical and polymer chemistry. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry, the ability to selectively modify one functional group in the presence of another is paramount. This compound (CAS No. 75178-87-9) is a premier example of a molecule designed for this purpose. It features a primary amine protected by the acid-labile Boc group and a terminal primary alcohol, which remains available for a wide range of chemical transformations.

This structural design allows chemists to perform reactions such as oxidation, esterification, or etherification on the hydroxyl group without affecting the nitrogen atom. Subsequently, the Boc group can be cleanly removed under mild acidic conditions to reveal the free amine for further functionalization, such as amide bond formation. This strategic control over reactivity makes this compound an invaluable intermediate in the synthesis of complex molecules, including pharmaceutical agents and advanced polymers for drug delivery systems.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in experimental design.

Core Chemical Identity

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉NO₃ | [1][3] |

| Molecular Weight | 189.25 g/mol | |

| IUPAC Name | tert-butyl N-(4-hydroxybutyl)carbamate | [4] |

| CAS Number | 75178-87-9 | [1] |

| Common Synonyms | 4-(tert-Butoxycarbonylamino)-1-butanol, N-Boc-4-aminobutanol, Boc-4-Abu-ol | [4] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder or low-melting waxy solid. | [1][5] |

| Melting Point | 29-40 °C (range varies by purity) | [6] |

| Boiling Point | 302.7 °C at 760 mmHg | [1] |

| Density | 1.02 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.456 | [1] |

| Solubility | Good solubility in methanol, ethanol, and DMSO; slightly soluble in chloroform. | [5][7] |

| Storage | Recommended storage at 2-8°C in a tightly sealed container. |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of synthesized this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a clear map of the molecule's structure. Expected chemical shifts (referenced to TMS in CDCl₃) include a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. Methylene protons adjacent to the alcohol (-CH₂OH) typically appear around 3.65 ppm , while those next to the nitrogen (-NH-CH₂-) are found near 3.15 ppm . The two central methylene groups (-CH₂-CH₂-) would present as multiplets around 1.5-1.6 ppm . A broad singlet for the NH proton is also expected.[8][9]

-

¹³C NMR (Carbon NMR): The carbon spectrum confirms the carbon framework. Key expected signals include the quaternary carbon of the Boc group at approximately 79-80 ppm and the methyl carbons of the Boc group at around 28.4 ppm . The carbonyl carbon of the carbamate appears downfield at ~156 ppm . The carbons of the butyl chain are expected at approximately 62 ppm (-CH₂OH), 40 ppm (-NH-CH₂-), and in the 28-30 ppm range for the two central carbons.[8][10]

-

IR (Infrared) Spectroscopy: The IR spectrum reveals the key functional groups. A strong, broad absorption band is expected in the 3300-3400 cm⁻¹ region, corresponding to the O-H stretch of the alcohol and the N-H stretch of the carbamate. A strong C=O stretching vibration from the carbamate carbonyl group will be prominent around 1680-1700 cm⁻¹ . C-H stretching of the alkyl groups will appear just below 3000 cm⁻¹ .[11][12]

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the chemoselective N-protection of its precursor, 4-amino-1-butanol, using di-tert-butyl dicarbonate (Boc₂O).[1]

Reaction Mechanism and Rationale

The synthesis hinges on the nucleophilic attack of the primary amine of 4-amino-1-butanol on one of the electrophilic carbonyl carbons of Boc anhydride. The hydroxyl group is significantly less nucleophilic and does not react under these conditions, ensuring chemoselectivity. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating tert-butoxycarbonate. This unstable intermediate subsequently decomposes into carbon dioxide gas and a tert-butoxide anion, which deprotonates the newly formed ammonium ion to yield the final product and tert-butanol. The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.

Caption: Mechanism of Boc-protection of an amine.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for the N-Boc protection of amino alcohols.[13]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or a mixture of water/acetone (approx. 10 mL per gram of amino alcohol).[14]

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq) in the same solvent to the stirred amino alcohol solution over a period of 30-45 minutes. Maintaining a slow addition rate is key to controlling the reaction temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-12 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is ethyl acetate/hexanes (e.g., 1:1 v/v). The product, being less polar than the starting amino alcohol, will have a higher Rf value.

Detailed Experimental Protocol: Workup and Purification

Proper workup and purification are essential to achieve the high purity (≥98%) required for most applications.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Aqueous Workup: Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution) to remove any unreacted base (if used), followed by saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, and finally with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate fully under reduced pressure to yield the crude product, which may be an oil or a waxy solid.

-

Purification:

-

Flash Column Chromatography: For high purity, the crude product can be purified via flash column chromatography on silica gel.[15] A gradient elution system starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing to a more polar mixture (e.g., 50-60% ethyl acetate in hexanes) is typically effective at separating the product from non-polar impurities and any residual starting material.

-

Recrystallization: If the crude product solidifies, recrystallization can be an effective alternative. A mixed solvent system, such as diethyl ether/hexanes or ethyl acetate/hexanes, is often suitable.[16] The crude material is dissolved in a minimum amount of the more soluble hot solvent, and the less soluble solvent is added until turbidity persists. Upon slow cooling, pure crystals of the product should form.

-

Caption: Purification options for this compound.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, making it a versatile scaffold in several key areas.

Pharmaceutical Intermediate Synthesis

This compound is a key intermediate in the synthesis of more complex bioactive molecules. Its precursor, 4-amino-1-butanol, is a known key intermediate in the synthesis of antiviral drugs like Famciclovir and Penciclovir, which are used to treat herpes virus infections. The Boc-protected version allows for precise, sequential additions to the molecular framework, a common strategy in building drug candidates. For instance, the hydroxyl group can be converted to a leaving group for nucleophilic substitution or oxidized to an aldehyde for reductive amination, all while the amine remains protected.

Peptide and Peptidomimetic Chemistry

In peptide synthesis, unnatural amino acids or linkers are often required. This compound can be incorporated into peptide chains to act as a flexible spacer or to introduce a terminal hydroxyl group for further conjugation, for example, to a polymer or a fluorescent tag. The Boc group is orthogonal to the base-labile Fmoc protecting group commonly used in solid-phase peptide synthesis, allowing for selective deprotection strategies.

Polymer Chemistry and Drug Delivery

This compound serves as a monomer or an initiator for the synthesis of functional polymers.[1] For example, it can initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone to produce biodegradable polyesters (e.g., PLA, PCL) with a terminal Boc-protected amine. After deprotection, this amine can be used to conjugate drugs, targeting ligands, or imaging agents, creating sophisticated polyconjugate systems for targeted drug delivery.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool that enables controlled, sequential synthesis of complex molecular architectures. Its well-defined physicochemical properties, straightforward synthesis, and orthogonal protecting group strategy make it an indispensable intermediate for professionals in drug discovery, medicinal chemistry, and materials science. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this versatile building block to advance their scientific objectives.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(T-BOC-AMINO)-1-BUTANOL CAS#: [m.chemicalbook.com]

- 6. Cas 75178-87-9,TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. tert-Butyl carbamate [webbook.nist.gov]

- 12. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. orgsyn.org [orgsyn.org]

- 16. Reagents & Solvents [chem.rochester.edu]

4-(Boc-amino)-1-butanol structure and functional groups

An In-Depth Technical Guide to 4-(Boc-amino)-1-butanol: Structure, Reactivity, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(tert-butoxycarbonyl-amino)-1-butanol, a critical bifunctional building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, the nuanced reactivity of its functional groups, and its practical applications, supported by established protocols and safety considerations.

Introduction: The Strategic Importance of a Bifunctional Linker

This compound, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is a specialized chemical compound valued for its unique molecular architecture.[1] It features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a terminal primary hydroxyl group, connected by a flexible four-carbon alkyl chain.[1][2] This strategic arrangement makes it an exceptionally useful intermediate, allowing for selective chemical transformations at either end of the molecule.[2]

The power of this compound lies in this orthogonality. The hydroxyl group can be modified through various reactions while the nitrogen atom remains shielded.[1][2] Subsequently, the Boc group can be removed under mild acidic conditions to liberate the amine for further functionalization.[1][3] This controlled, sequential reactivity is invaluable in the multi-step synthesis of complex pharmaceuticals, polymers for drug delivery, and other advanced materials.[1][2]

Molecular Structure and Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its structure and physical characteristics.

Chemical Structure

The structure of this compound combines a robust protecting group with a reactive functional handle. Its IUPAC name is tert-butyl N-(4-hydroxybutyl)carbamate, and its linear formula is (CH₃)₃CO₂CNH(CH₂)₄OH.

References

An In-depth Technical Guide to the Solubility of 4-(Boc-amino)-1-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Boc-amino)-1-butanol (tert-butyl (4-hydroxybutyl)carbamate), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and polymers. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, the physicochemical properties of this compound, and the general behavior of Boc-protected amino alcohols to provide a robust framework for its use in various organic solvents. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate accurate and reliable data tailored to their specific applications.

Introduction: Understanding the Molecular Profile of this compound

This compound, with a molecular formula of C9H19NO3 and a molecular weight of 189.25 g/mol , is a bifunctional organic molecule featuring a primary alcohol and a carbamate-protected primary amine.[1] This unique structure imparts a distinct polarity profile that governs its solubility in different media. The tert-butoxycarbonyl (Boc) protecting group introduces a bulky, lipophilic character, while the hydroxyl (-OH) and carbamate (-NHCOO-) moieties provide sites for hydrogen bonding and polar interactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H19NO3 | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | White to off-white powder or solid | [1] |

| Density | ~1.02 g/mL at 20 °C | [1] |

| Boiling Point | 302.7 °C at 760 mmHg | [1] |

| Flash Point | 29 °C | [1] |

The interplay between the nonpolar tert-butyl group and the polar functional groups is the primary determinant of its solubility. The general principle of "like dissolves like" provides a foundational understanding: the compound is expected to exhibit greater solubility in solvents with similar polarity and hydrogen bonding capabilities.[3]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can offer valuable predictive insights into the solubility of this compound.

Hansen Solubility Parameters (HSP)

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility.[6][7] This a priori prediction method can be particularly useful for compounds where experimental data is scarce.[8] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.

Predicted Solubility Profile of this compound

Based on its molecular structure and general principles of solubility for Boc-protected amines, a qualitative and predicted quantitative solubility profile can be established. Boc-protected amines generally exhibit good solubility in a wide range of common organic solvents due to the lipophilic nature of the Boc group and the polar carbamate moiety.[2]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and carbamate groups of the solute. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the -NH of the carbamate and the -OH group of the solute. The lack of a hydrogen bond donating ability may slightly limit solubility compared to protic solvents. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar solvents with strong hydrogen bond accepting capabilities, which should effectively solvate the polar functional groups of the molecule. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM), Chloroform | Moderate | The lipophilic Boc group and the overall molecular size allow for favorable van der Waals interactions with these solvents. The polar groups may limit very high solubility. Qualitative data suggests "slight" solubility in chloroform.[1] |

| Toluene, Hexane | Low to Very Low | The significant polarity mismatch between the solute's functional groups and these nonpolar solvents will likely result in poor solvation and low solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of comprehensive quantitative data, the following detailed protocol is provided for researchers to determine the thermodynamic (equilibrium) solubility of this compound.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest at a constant temperature. After allowing the solution to reach equilibrium, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

HPLC column (e.g., C18)

Experimental Workflow

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Stock Slurries:

-

To a series of vials, add a pre-weighed excess amount of this compound (e.g., 50-100 mg). The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is no longer increasing.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment by gravity or gentle centrifugation.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid) is a common starting point. Detection can be achieved using a UV detector (at a low wavelength, e.g., ~210 nm, due to the lack of a strong chromophore) or an Evaporative Light Scattering Detector (ELSD).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or response) versus the concentration of the standards.

-

Inject the diluted sample from step 3 and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Trustworthiness and Self-Validation

-

Equilibrium Confirmation: As mentioned, sampling at multiple time points ensures that true thermodynamic equilibrium has been reached.

-

Method Validation: The HPLC method should be validated for linearity, accuracy, and precision to ensure reliable quantification.

-

Mass Balance: As a further validation step, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation.

Conclusion

This compound is a versatile building block whose utility is intrinsically linked to its solubility in organic solvents. This guide has provided a comprehensive analysis of the factors governing its solubility, a predicted solubility profile across various solvent classes, and a robust, self-validating experimental protocol for the precise determination of its thermodynamic solubility. By understanding the interplay of its lipophilic Boc group and its polar hydroxyl and carbamate functionalities, and by employing the detailed experimental methodology provided, researchers and drug development professionals can confidently and effectively utilize this compound in their synthetic endeavors. The absence of extensive published quantitative data underscores the importance of the presented protocol for generating reliable in-house solubility data, which is critical for process development, reaction optimization, and formulation design.

References

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]

- 6. scm.com [scm.com]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Optimal Storage and Handling of tert-Butyl N-(4-hydroxybutyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

Tert-butyl N-(4-hydroxybutyl)carbamate (CAS No. 75178-87-9) is a bifunctional organic molecule widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1] Its structure incorporates a primary alcohol and a tert-butoxycarbonyl (Boc)-protected amine, making it a valuable building block for introducing a C4-amino alcohol moiety in multi-step syntheses. The Boc protecting group provides a stable yet readily cleavable mask for the amine, while the hydroxyl group offers a reactive site for further functionalization.

Given its dual functionality, the long-term stability and purity of tert-butyl N-(4-hydroxybutyl)carbamate are paramount for ensuring the reproducibility and success of synthetic protocols. Improper storage can lead to degradation, introducing impurities that can complicate reactions, reduce yields, and compromise the integrity of the final products. This guide provides a comprehensive, scientifically-grounded framework for the optimal storage and handling of this reagent.

References

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Boc-amino)-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive technical analysis of the ¹H NMR spectrum of this compound, a versatile building block in medicinal chemistry.[1] The presence of both a primary alcohol and a Boc-protected amine makes this molecule an excellent case study for understanding the influence of these functional groups on proton chemical environments. This document will delve into the theoretical underpinnings of the spectrum, offer a detailed peak-by-peak assignment, provide a robust experimental protocol for data acquisition, and present visual aids to facilitate a deeper understanding.

Molecular Structure and Proton Environments

This compound, also known as tert-butyl (4-hydroxybutyl)carbamate, possesses a simple yet informative structure for ¹H NMR analysis.[2] The molecule can be dissected into five distinct proton environments, each giving rise to a unique signal in the spectrum.

To visually represent this, the molecular structure with labeled proton environments is provided below.

Caption: Molecular structure of this compound with proton environments labeled (a-g).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by several distinct signals, each corresponding to one of the labeled proton environments. The following table summarizes the predicted chemical shifts, multiplicities, and integration values for each signal in a common NMR solvent like deuterated chloroform (CDCl₃).

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.44 | Singlet | 9H | -C(CH₃)₃ (Boc group) |

| b | ~5.02 | Broad Singlet | 1H | -NH- |

| c | ~3.13 | Doublet of Doublets | 2H | -CH₂-NH- |

| d | ~1.56 | Multiplet | 2H | -CH₂-CH₂-NH- |

| e | ~1.56 | Multiplet | 2H | -CH₂-CH₂-OH |

| f | ~3.63 | Triplet | 2H | -CH₂-OH |

| g | ~3.40 | Broad Singlet | 1H | -OH |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from multiple sources.[3][4][5]

Detailed Peak Assignments

-

Signal (a) ~1.44 ppm (Singlet, 9H): This sharp and intense singlet is the hallmark of the tert-butoxycarbonyl (Boc) protecting group.[3] The nine protons of the three methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bonds. Their distance from electronegative atoms results in a signal in the upfield region of the spectrum. The absence of adjacent protons leads to a singlet multiplicity.

-

Signal (b) ~5.02 ppm (Broad Singlet, 1H): This signal corresponds to the proton attached to the nitrogen atom (-NH-). The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][6] In many cases, this peak appears as a broad singlet because of rapid exchange with other labile protons (like water) or quadrupolar broadening from the adjacent nitrogen atom.[7]

-

Signal (c) ~3.13 ppm (Doublet of Doublets, 2H): These protons are on the carbon adjacent to the nitrogen atom. The electronegative nitrogen atom deshields these protons, causing them to resonate downfield compared to simple alkanes.[8] The multiplicity is predicted as a doublet of doublets due to coupling with the adjacent -NH- proton and the neighboring methylene (-CH₂-) protons. However, due to the rapid exchange of the NH proton, this signal often simplifies to a triplet.

-

Signals (d) and (e) ~1.56 ppm (Multiplet, 4H): These two methylene groups are in the middle of the carbon chain. Their chemical environments are very similar, and their signals often overlap, resulting in a complex multiplet.[4] They are coupled to the protons on the adjacent methylene groups, leading to the observed complex splitting pattern.

-

Signal (f) ~3.63 ppm (Triplet, 2H): This signal is assigned to the protons on the carbon directly bonded to the hydroxyl group (-CH₂-OH). The highly electronegative oxygen atom strongly deshields these protons, shifting their signal significantly downfield.[4][9] The signal appears as a triplet due to spin-spin coupling with the two protons of the adjacent methylene group (e).

-

Signal (g) ~3.40 ppm (Broad Singlet, 1H): This signal corresponds to the hydroxyl proton (-OH). Similar to the -NH- proton, its chemical shift is variable and the peak is often broad due to hydrogen bonding and rapid chemical exchange.[4][10] A common technique to confirm this peak is a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange.[10]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Workflow for ¹H NMR Analysis

Caption: A typical workflow for acquiring and analyzing the ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[11]

-

If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters. A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate for a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.[11]

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known value (0.00 ppm for TMS).[12]

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. By understanding the fundamental principles of chemical shifts, spin-spin coupling, and the influence of functional groups, researchers can confidently interpret the spectrum to confirm the identity and purity of this important synthetic intermediate. The systematic approach to data acquisition and analysis outlined in this guide serves as a robust framework for obtaining reliable and reproducible results, which is critical in the rigorous environment of pharmaceutical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. This compound, CAS No. 75178-87-9 - iChemical [ichemical.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

mass spectrometry fragmentation of 4-(Boc-amino)-1-butanol

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 4-(Boc-amino)-1-butanol

Executive Summary

4-(tert-butoxycarbonylamino)-1-butanol, commonly known as this compound, is a bifunctional molecule widely utilized in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures where it serves as a linker or building block. Its structural verification is paramount, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. This guide provides a detailed examination of the fragmentation behavior of this compound under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI). By understanding its characteristic fragmentation pathways, researchers can confidently identify this molecule, distinguish it from isomers, and characterize related structures in complex mixtures. This document synthesizes established fragmentation principles of N-Boc protected amines and primary alcohols to propose a comprehensive fragmentation map, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the Analyte and Mass Spectrometric Analysis

The Analyte: this compound

This compound possesses two key functional groups that dictate its fragmentation behavior: an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal primary alcohol. The Boc group is an acid-labile protecting group essential in peptide synthesis and medicinal chemistry, known for its characteristic fragmentation patterns.[1][2] The butanol backbone provides a flexible four-carbon chain, with the primary alcohol susceptible to specific cleavages and neutral losses.

Molecular Structure:

-

Chemical Formula: C₉H₁₉NO₃[3]

-

Molecular Weight: 189.25 g/mol [3]

-

Key Features:

-

Boc Group: Prone to losses related to its tert-butyl substructure.

-

Carbamate Linkage: A site of potential cleavage.

-

Alkyl Chain: Can undergo fragmentation.

-

Primary Alcohol: Susceptible to alpha-cleavage and dehydration.

-

The Role of Mass Spectrometry

Mass spectrometry is an indispensable tool for molecular characterization. Soft ionization techniques like ESI are typically coupled with tandem mass spectrometry (MS/MS) to controllably fragment a selected precursor ion (e.g., the protonated molecule [M+H]⁺), providing structural details. Hard ionization techniques like EI bombard the molecule with high-energy electrons, inducing extensive and often complex fragmentation that creates a characteristic "fingerprint" mass spectrum. Understanding the fragmentation logic for both methods is crucial for unambiguous structural elucidation.

Predicted Fragmentation Pathways

The fragmentation of this compound is a composite of the predictable behaviors of its constituent functional groups. The following sections detail the expected fragmentation pathways under both ESI and EI conditions.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, this compound readily forms the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 190.14. Collision-induced dissociation (CID) of this precursor ion is dominated by cleavages within the labile Boc group.

The primary fragmentation routes are:

-

Loss of Isobutylene (C₄H₈): The most characteristic fragmentation of Boc-protected amines involves the neutral loss of 56 Da (isobutylene).[4][5] This occurs via a rearrangement, leading to the formation of a protonated carbamic acid intermediate which can then lose CO₂. The resulting fragment ion appears at m/z 134.10.

-

Sequential Loss of Isobutylene and Carbon Dioxide: Following the initial loss of isobutylene, the resulting intermediate readily loses carbon dioxide (44 Da). This corresponds to the complete loss of the Boc protecting moiety (as C₅H₈O₂), yielding the protonated 4-amino-1-butanol ion at m/z 90.09.[6][7]

-

Loss of tert-Butanol: A less common but frequently observed pathway for Boc-protected compounds is the neutral loss of tert-butanol (74 Da), which can occur in certain isomeric peptides.[8] This would produce a fragment ion at m/z 116.05.

The fragmentation cascade under ESI conditions is highly diagnostic for the presence and location of the Boc group. The subsequent fragmentation of the resulting 4-amino-1-butanol ion (m/z 90.09) would involve the loss of water (18 Da) or ammonia (17 Da).

Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.

Electron Ionization (EI) Fragmentation

EI is a high-energy process that produces a molecular ion (M⁺˙) at m/z 189.13, which is often of low abundance due to its instability. The resulting spectrum is typically dominated by fragments from multiple competing pathways originating from both the Boc group and the butanol chain.

Key EI fragmentation pathways include:

-

Formation of the tert-Butyl Cation: The most prominent ion in the spectra of many Boc-containing compounds is the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57.[7][9] This fragment serves as a definitive marker for the Boc group.

-

McLafferty-type Rearrangement: A loss of 56 Da (isobutylene) can occur via a McLafferty-like rearrangement, producing a radical cation at m/z 133.[10]

-

Alpha-Cleavage at the Alcohol: Primary alcohols readily undergo α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon).[11][12] For this compound, this would involve cleavage of the C1-C2 bond to produce a resonance-stabilized [CH₂OH]⁺ ion at m/z 31. This is a characteristic fragment for primary alcohols.[13]

-

Alpha-Cleavage at the Amine: Cleavage can also occur at the C-C bond alpha to the nitrogen atom. This would lead to the formation of an iminium ion. For instance, cleavage of the C4-C3 bond would generate the [CH₂=NH-Boc]⁺ ion.

-

Loss of Water: The molecular ion can lose a molecule of water (18 Da), a common fragmentation for alcohols, leading to a peak at m/z 171.[13][14]

Caption: Predicted EI fragmentation pathways of the this compound molecular ion.

Experimental Protocols

To ensure reproducible results, the following protocols for LC-ESI-MS/MS and GC-EI-MS are provided as a self-validating framework.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution (for LC-MS): Dilute the stock solution to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation for positive-ion ESI.

-

Working Solution (for GC-MS): Dilute the stock solution to 10 µg/mL with dichloromethane. Derivatization of the hydroxyl group (e.g., silylation) may be required to improve volatility and peak shape, though direct injection is often possible.

Representative LC-ESI-MS/MS Analysis

-

Chromatography System: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[][16]

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.[]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan: Scan from m/z 50-250 to identify the [M+H]⁺ precursor at m/z 190.14.

-

MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 190.14 and apply collision energy (e.g., 10-30 eV) to generate fragment ions.

Representative GC-EI-MS Analysis

-

Chromatography System: Gas Chromatograph with a Mass Selective Detector (MSD).[]

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30-250.

Data Summary and Interpretation

The key to identifying this compound is to recognize the combination of fragments originating from both ends of the molecule. The tables below summarize the expected key ions.

Table 1: Predicted Key Ions in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 190.14 ([M+H]⁺) | 134.10 | 56.04 | [M+H - C₄H₈]⁺ |

| 190.14 ([M+H]⁺) | 90.09 | 100.05 | [M+H - C₅H₈O₂]⁺ (Protonated 4-amino-1-butanol) |

| 190.14 ([M+H]⁺) | 116.05 | 74.09 | [M+H - C₄H₁₀O]⁺ |

Table 2: Predicted Key Ions in EI-MS

| Ion (m/z) | Relative Abundance | Proposed Fragment Structure/Identity |

|---|---|---|

| 189.13 | Low | M⁺˙ (Molecular Ion) |

| 171.12 | Low-Medium | [M - H₂O]⁺˙ |

| 133.08 | Medium | [M - C₄H₈]⁺˙ (from McLafferty Rearrangement) |

| 57.07 | High (Often Base Peak) | [C₄H₉]⁺ (tert-Butyl Cation) |

| 31.02 | Medium | [CH₂OH]⁺ (from α-cleavage) |

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the well-established chemistry of its functional groups. Under soft ionization (ESI), fragmentation is dominated by characteristic losses from the Boc group, namely the neutral loss of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da). Under high-energy ionization (EI), the spectrum is characterized by the formation of the highly stable tert-butyl cation (m/z 57) and fragments derived from alcohol-specific pathways like α-cleavage (m/z 31) and dehydration. The presence of ions from both the protecting group and the butanol chain provides a robust and reliable method for the structural confirmation of this important synthetic building block. This guide provides the foundational knowledge for researchers to develop and validate analytical methods for this and structurally similar molecules.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-(tert-ButoxycarbonylaMino)-1-butanol CAS#: 75178-87-9 [m.chemicalbook.com]

- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. reddit.com [reddit.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of 4-(Boc-amino)-1-butanol

An In-depth Technical Guide to 4-(Boc-amino)-1-butanol: From Commercial Availability to Synthetic Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 75178-87-9), a critical bifunctional building block in modern organic synthesis. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's commercial landscape, synthesis, quality control, and key applications. We explore the strategic importance of its orthogonal protecting group strategy, which enables selective functionalization at either the hydroxyl or the protected amine terminus. This guide offers field-proven insights, detailed experimental protocols, and a critical evaluation of procurement considerations to empower scientists in leveraging this versatile intermediate for accelerated discovery and development programs.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is a specialized chemical intermediate whose value lies in its unique molecular architecture.[1] It features a primary alcohol at one end of a C4 alkyl chain and a primary amine at the other, with the amine function strategically masked by a tert-butoxycarbonyl (Boc) protecting group.[1][2] This design offers a powerful tool for synthetic chemists.

The Boc group is renowned for its stability across a wide range of reaction conditions, yet it can be readily and cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid).[1][3] This orthogonality allows for selective manipulation of the hydroxyl group—through esterification, etherification, or oxidation—without disturbing the protected amine.[3] Subsequently, the amine can be deprotected to reveal a nucleophilic site for further elaboration. This two-stage reactivity makes this compound an indispensable linker and scaffold component in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75178-87-9 | [1][4] |

| Molecular Formula | C₉H₁₉NO₃ | [1][4] |

| Molecular Weight | 189.25 g/mol | [1][4] |

| Appearance | White to off-white or colorless to yellow solid or liquid | [2][5][6][7] |

| Density | ~1.02 g/mL at 20°C | [1][2][4] |

| Melting Point | 37-40°C | [5] |

| Boiling Point | 302.7°C at 760 mmHg | [1] |

| Solubility | Soluble in chloroform and methanol | [6] |

| Storage Temperature | 2-8°C | [1][2][4] |

Commercial Availability and Procurement Strategy

The reliable procurement of high-purity starting materials is a cornerstone of reproducible research and manufacturing. This compound is readily available from a multitude of fine chemical suppliers.

Expertise in Supplier Selection

When sourcing this reagent, researchers should prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) with each batch. A trustworthy CoA is a self-validating document that confirms the material's identity and purity. Key parameters to scrutinize on a CoA include:

-

Purity Assay: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is standard for most synthetic applications.[2][4][8]

-

Identity Confirmation: Verified through techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the spectral data conforms to the known structure.

-